Ethyl 4-(phenylsulfanyl)pent-3-enoate
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Overview
Description
Ethyl 4-(phenylsulfanyl)pent-3-enoate: is an organic compound with a unique structure that includes an ethyl ester group, a phenylsulfanyl group, and a pent-3-enoate backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(phenylsulfanyl)pent-3-enoate typically involves the reaction of ethyl 4-bromopent-3-enoate with thiophenol in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism where the thiophenol displaces the bromine atom, forming the desired product.
Reaction: Ethyl 4-bromopent-3-enoate + Thiophenol → this compound
Conditions: Sodium hydride as a base, solvent such as dimethylformamide (DMF), temperature around 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(phenylsulfanyl)pent-3-enoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the pent-3-enoate backbone can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, solvent such as dichloromethane.
Reduction: Hydrogen gas, palladium on carbon catalyst; conditionsroom temperature, atmospheric pressure.
Substitution: Various nucleophiles such as amines or alcohols; conditionsbase such as sodium hydroxide, solvent such as ethanol.
Major Products
Oxidation: Ethyl 4-(phenylsulfinyl)pent-3-enoate or Ethyl 4-(phenylsulfonyl)pent-3-enoate.
Reduction: Ethyl 4-(phenylsulfanyl)pentanoate.
Substitution: this compound derivatives with different substituents replacing the ethoxy group.
Scientific Research Applications
Ethyl 4-(phenylsulfanyl)pent-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: Potential use in studying enzyme interactions with sulfur-containing compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of Ethyl 4-(phenylsulfanyl)pent-3-enoate involves its interaction with molecular targets through its functional groups. The phenylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or activation.
Comparison with Similar Compounds
Ethyl 4-(phenylsulfanyl)pent-3-enoate can be compared with other similar compounds, such as:
Ethyl 4-(methylsulfanyl)pent-3-enoate: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
Ethyl 4-(phenylsulfanyl)butanoate: Similar structure but with a butanoate backbone instead of a pent-3-enoate backbone.
Ethyl 4-(phenylsulfonyl)pent-3-enoate: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Properties
CAS No. |
90788-74-2 |
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Molecular Formula |
C13H16O2S |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
ethyl 4-phenylsulfanylpent-3-enoate |
InChI |
InChI=1S/C13H16O2S/c1-3-15-13(14)10-9-11(2)16-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |
InChI Key |
ZHHVBVZUPNBWDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC=C(C)SC1=CC=CC=C1 |
Origin of Product |
United States |
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